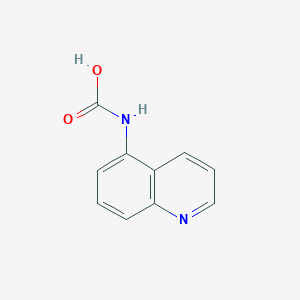
7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a chlorine atom at the 7th position, a methyl group at the 8th position, and a dihydroquinolinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 7-chloro-8-methylquinoline with a suitable reagent such as acetic anhydride can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloroquinolin-4(1H)-one: Lacks the methyl group at the 8th position.
8-methylquinolin-4(1H)-one: Lacks the chlorine atom at the 7th position.
2,3-dihydroquinolin-4(1H)-one: Lacks both the chlorine and methyl groups.
Uniqueness
7-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H10ClNO |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
7-chloro-8-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-3,12H,4-5H2,1H3 |
Clé InChI |
MOPWIDCKACSKSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NCCC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


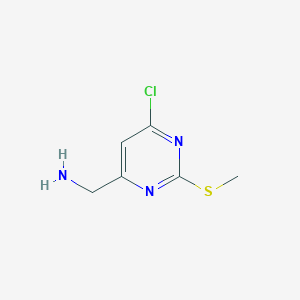




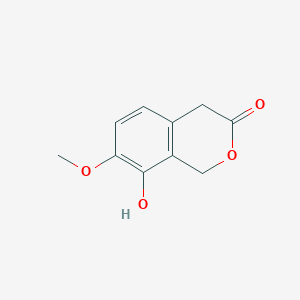
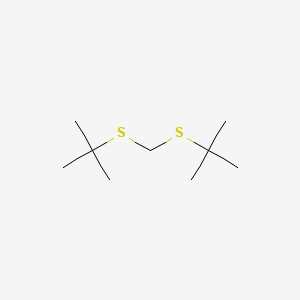

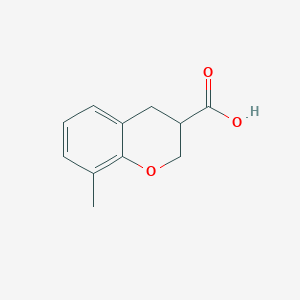
![6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11904008.png)

![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)

